molecular formula C11H11BrFNO B7860271 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide

4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide

Cat. No.: B7860271
M. Wt: 272.11 g/mol
InChI Key: KGDIAAMHQHSMHK-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a cornerstone in modern chemical research, particularly within medicinal chemistry and materials science. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure in drug discovery due to its metabolic stability and its ability to form hydrogen bonds, which facilitates binding to biological targets like enzymes and receptors.

These compounds exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The versatility of the benzamide core allows for extensive chemical modification at various positions on the benzene ring and the amide nitrogen. This adaptability enables chemists to fine-tune the electronic and steric properties of the molecules to optimize their interaction with specific biological targets, leading to the development of novel therapeutic agents.

Overview of the 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide Structural Motif in Synthetic Chemistry

The structural motif of this compound combines several features common in modern synthetic chemistry. The halogen substituents—bromo and fluoro—on the benzene ring are known to modulate the compound's reactivity and biological activity. The N-cyclopropyl and N-methyl groups on the amide nitrogen introduce specific steric and electronic properties that can influence the molecule's conformation and binding affinity.

Compounds with similar structures, such as 4-bromo-2-fluoro-N-methylbenzamide, are known to be valuable intermediates in the synthesis of complex pharmaceuticals. For instance, this related compound serves as a key building block in the creation of androgen-receptor antagonists used in oncology. chemicalbook.comchemicalbook.com The presence of bromine provides a reactive handle for cross-coupling reactions, a common strategy for building more complex molecular architectures.

However, despite the significance of its constituent parts, no specific research findings, synthetic protocols, or physicochemical data for this compound could be located in the public domain. Its structure suggests it is likely a synthetic intermediate designed for a specific purpose in a multi-step synthesis, but without published data, any discussion of its properties or applications would be purely speculative.

Due to the absence of specific data, the subsequent sections of the requested article, which would detail physicochemical properties, synthesis, and research applications, cannot be completed.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)9-5-2-7(12)6-10(9)13/h2,5-6,8H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDIAAMHQHSMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms in the Synthesis and Transformation of 4 Bromo N Cyclopropyl 2 Fluoro N Methylbenzamide

Mechanistic Aspects of Amide Bond Formation Pathways

The formation of the N-cyclopropyl-N-methylamide moiety in 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide is a critical step in its synthesis, typically achieved through a nucleophilic acyl substitution reaction. The most common pathway involves the reaction of a 4-bromo-2-fluoro-benzoyl halide (commonly a benzoyl chloride) with N-cyclopropylmethylamine.

The mechanism for this transformation is a two-stage process: nucleophilic addition followed by elimination. vanderbilt.educhemguide.co.uk

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of N-cyclopropylmethylamine on the electrophilic carbonyl carbon of the 4-bromo-2-fluorobenzoyl halide. chemguide.co.uk The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. This addition breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. vanderbilt.edulscollege.ac.in

Elimination: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond. lscollege.ac.inlibretexts.org This is accompanied by the expulsion of the most stable leaving group, which in this case is the halide ion (e.g., chloride). chemguide.co.uk A base, which can be a second equivalent of the amine or an added non-nucleophilic base, then deprotonates the nitrogen atom to yield the final, neutral amide product. orgoreview.com

The reactivity of acyl derivatives follows the order: acid halide > anhydride (B1165640) > ester > amide. libretexts.orgbyjus.com Acid halides are particularly reactive because the halide is an excellent leaving group, and there is poor resonance stabilization between the halogen's p-orbitals and the carbonyl group's pi system. libretexts.org The reaction is often vigorous and may require cooling.

Mechanistic Steps in Amide Bond Formation
StepDescriptionKey Intermediates/Features
1. Nucleophilic AttackThe lone pair on the amine's nitrogen attacks the electrophilic carbonyl carbon of the acyl halide.Formation of a C-N bond; Carbonyl carbon rehybridizes from sp2 to sp3.
2. Tetrahedral Intermediate FormationA short-lived tetrahedral intermediate is formed with a negatively charged oxygen and a positively charged nitrogen.Alkoxide intermediate. lscollege.ac.in
3. Carbonyl Reformation & Leaving Group ExpulsionThe intermediate collapses, reforming the C=O double bond and ejecting the halide ion.Elimination of the leaving group (e.g., Cl-). chemguide.co.uk
4. DeprotonationA base removes a proton from the nitrogen atom to yield the final amide.Formation of the neutral amide and a salt (e.g., ethylammonium (B1618946) chloride). chemguide.co.uk

Exploration of SNAr Mechanisms in Fluorinated Aromatic Systems

The fluorine atom at the 2-position of the benzamide (B126) ring makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is distinct from SN1 and SN2 mechanisms and is characteristic of aromatic rings bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism generally proceeds via a two-step addition-elimination sequence:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom). This attack is feasible because the aromatic ring is rendered electron-deficient (electrophilic) by the presence of electron-withdrawing groups. masterorganicchemistry.combyjus.com The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this complex is delocalized across the ring and, crucially, onto the electron-withdrawing substituents positioned ortho or para to the site of attack. byjus.com

Elimination: In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. stackexchange.com

In the context of this compound, both the fluorine atom and the amide group influence the ring's electronics. The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect that activates the ring for nucleophilic attack. stackexchange.com This effect is paramount in stabilizing the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com Consequently, in SNAr reactions, fluoroarenes are often more reactive than their chloro- or bromo-analogues, a counterintuitive trend when considering leaving group ability in aliphatic systems. stackexchange.comimperial.ac.uk The rate-determining step is the formation of the Meisenheimer complex, not the expulsion of the halide. stackexchange.com

Recent studies have also suggested that some SNAr reactions, particularly with fluoroarenes, may proceed through a concerted mechanism (cSNAr), bypassing the discrete Meisenheimer intermediate via a single transition state. springernature.comnih.govacs.org

Catalytic Reaction Mechanisms in Benzamide Functionalization

The bromine atom at the 4-position serves as a versatile handle for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling and cyclization reactions.

Cobalt-Catalyzed Cyclization Reactions of 2-Bromobenzamides

Cobalt-catalyzed reactions have emerged as a cost-effective and efficient method for C-H activation and cyclization. For substrates like 2-bromobenzamides, cobalt catalysis can facilitate intramolecular or intermolecular annulation reactions. A plausible mechanism for the cyclization of a 2-bromobenzamide (B1207801) with an unsaturated partner (like an alkyne or carbodiimide) generally involves a low-valent cobalt species. beilstein-journals.orgmdpi.com

A proposed catalytic cycle is as follows: mdpi.comnih.gov

Catalyst Activation: A Co(II) precatalyst is reduced in situ to an active Co(I) species.

Oxidative Addition: The active Co(I) catalyst undergoes oxidative addition into the C-Br bond of the 2-bromobenzamide, forming a Co(III)-aryl intermediate. mdpi.com

Cyclometalation/Coordination: The amide's directing group can coordinate to the cobalt center, leading to the formation of a five-membered aza-cobaltacycle intermediate through C-H activation or other intramolecular processes. mdpi.comnih.gov

Insertion/Addition: The unsaturated coupling partner (e.g., carbodiimide) inserts into the Co-C bond or undergoes nucleophilic addition. mdpi.comnih.gov

Reductive Elimination/Product Formation: The final step involves reductive elimination from the cobalt center, which forms the new C-C or C-N bonds of the cyclized product and regenerates a catalytically active cobalt species. beilstein-journals.org

Mechanistic studies, including competition experiments and deuterium (B1214612) labeling, have been used to support the involvement of C-H bond activation in these transformations. nih.gov

Palladium-Catalyzed Cross-Coupling Mechanisms

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions share a common mechanistic framework consisting of three main steps. libretexts.orgnobelprize.org

General Catalytic Cycle:

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck):

In a Suzuki-Miyaura coupling , an organoboron reagent (activated by a base to form a boronate complex) transfers its organic group to the palladium(II) center in a step called transmetalation. wikipedia.orglibretexts.org This displaces the halide ion and results in a diorganopalladium(II) complex.

In a Buchwald-Hartwig amination , an amine coordinates to the palladium(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex. wikipedia.orgnrochemistry.com

Reductive Elimination: The two organic groups (e.g., the benzamide aryl group and the group from the coupling partner) on the palladium(II) center are coupled together and eliminated from the metal. This step forms the final C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgwikipedia.org

Key Steps in Palladium-Catalyzed Cross-Coupling
Mechanistic StepDescriptionChange in Pd Oxidation StateKey Reaction Example
Oxidative AdditionThe Pd(0) catalyst inserts into the aryl-bromide bond.0 → +2All (Suzuki, Buchwald-Hartwig, etc.) wikipedia.org
TransmetalationAn organic group is transferred from an organometallic reagent (e.g., organoboron) to the Pd(II) center.No changeSuzuki-Miyaura Coupling libretexts.org
Reductive EliminationThe two organic ligands on the Pd(II) center couple and are expelled, forming the product.+2 → 0All (Suzuki, Buchwald-Hartwig, etc.) wikipedia.org

The choice of ligands (typically phosphines) is critical for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. wikipedia.org

Radical Reaction Pathways Involving Cyclopropyl-Substituted Arenes

The cyclopropyl (B3062369) group, while generally stable, can participate in unique radical reactions. Its strained ring structure can influence C-H bond reactivity on the ring itself or on adjacent positions.

Oxidative C-H Alkynylation and C-C Oxyalkynylation Mechanistic Insights

While specific data on C-C oxyalkynylation of this exact molecule is limited, the mechanism of related oxidative C-H alkynylations provides valuable insights. These reactions typically involve the direct coupling of a C-H bond with a terminal alkyne, often under metal catalysis and with an external oxidant. nih.gov

A general mechanism for a metal-catalyzed oxidative C-H alkynylation can be proposed:

C-H Activation: A transition metal catalyst (e.g., iridium, rhodium) activates a C-H bond on the aromatic ring, often directed by a nearby functional group (like the amide). This can proceed through various pathways, including concerted metalation-deprotonation, to form a cyclometalated intermediate.

Alkyne Coordination and Insertion: The terminal alkyne coordinates to the metal center. This is followed by migratory insertion into the metal-carbon bond.

Oxidative Step/Reductive Elimination: An oxidant is often required to facilitate the final C-C bond-forming reductive elimination. nih.gov The oxidant regenerates the active, higher-oxidation-state catalyst. In some systems, particularly those employing electrochemical methods, anodic oxidation can induce the reductive elimination step, offering a greener alternative to chemical oxidants. nih.gov

Radical pathways can also be involved, especially in photoredox-catalyzed systems. In such cases, a photocatalyst can generate an alkyl radical from a suitable precursor, which then adds to a radical acceptor, such as an ethynylbenziodoxolone (EBX) reagent, to achieve alkynylation through an α-addition/β-elimination pathway. nih.gov The cyclopropyl group's unique electronic properties could influence the regioselectivity and efficiency of such radical processes.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. For 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would provide a complete picture of its covalent framework.

¹H NMR spectroscopy would offer initial insights into the proton environment of the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and amide functionalities. The integration of these signals would confirm the number of protons in each unique environment, while the coupling patterns (multiplicity and coupling constants, J) would reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy , often acquired with proton decoupling, would identify all unique carbon environments within the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atoms directly bonded to the electronegative fluorine and bromine atoms exhibiting characteristic shifts. The carbonyl carbon of the amide group would appear at a significantly downfield chemical shift.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for the characterization of this compound. nih.gov This technique is highly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is highly dependent on its electronic environment. semanticscholar.orgresearchgate.net Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information about the proximity of these atoms to the fluorine substituent.

To establish the precise connectivity and spatial relationships between atoms, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would definitively establish the proton-proton coupling networks, for instance, within the aromatic ring and the cyclopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the entire molecular structure, for example, by connecting the N-methyl and cyclopropyl groups to the carbonyl carbon and the aromatic ring.

Expected ¹H NMR Data:

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H 7.0 - 8.0 d, dd, t
N-CH₃ 2.8 - 3.2 s
Cyclopropyl-H (methine) 2.5 - 3.0 m

Expected ¹³C NMR Data:

Carbon Environment Expected Chemical Shift (ppm)
C=O (Amide) 165 - 175
Aromatic C-F 155 - 165 (d, ¹JCF)
Aromatic C-Br 115 - 125
Aromatic C-H 110 - 140
N-CH₃ 30 - 40
Cyclopropyl-CH 25 - 35

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₁BrFNO). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak of nearly equal intensity to the molecular ion peak, providing strong evidence for the presence of a single bromine atom in the molecule. studysmarter.co.uklibretexts.org

Fragmentation analysis , typically performed using techniques like tandem mass spectrometry (MS/MS), would offer further structural confirmation. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, key structural motifs can be identified. Expected fragmentation pathways for this compound would include cleavage of the amide bond, loss of the cyclopropyl group, and fragmentation of the aromatic ring. The masses of these fragments would corroborate the proposed structure derived from NMR data.

Expected HRMS Data:

Ion Expected m/z Significance
[M]⁺ Calculated for C₁₁H₁₁⁷⁹BrFNO⁺ Molecular Ion

Advanced Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.commdpi.com These techniques are complementary and can be used to confirm the presence of key structural features in this compound.

FT-IR spectroscopy would be expected to show characteristic absorption bands for the amide functional group. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Additionally, characteristic bands for the aromatic ring C-H and C=C stretching vibrations would be observed.

Raman spectroscopy , which relies on the scattering of light, would provide complementary information. The C=O stretching vibration of the amide is also Raman active. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The C-Br stretching vibration would be expected to appear at lower frequencies. The complementary nature of FT-IR and Raman spectroscopy can be particularly useful in resolving ambiguities in spectral interpretation. sapub.org Both techniques can also be employed for reaction monitoring during the synthesis of the compound, for instance, by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the amide C=O stretch.

Expected Vibrational Spectroscopy Data:

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Amide C=O stretch 1630 - 1680 (strong) 1630 - 1680 (moderate)
Aromatic Ring C=C stretch 1450 - 1600 1580 - 1620 (strong)
C-F C-F stretch 1000 - 1400 Weak

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While NMR spectroscopy provides the structure of a molecule in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. excillum.comuq.edu.au By diffracting X-rays from a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

Role of 4 Bromo N Cyclopropyl 2 Fluoro N Methylbenzamide in Synthetic Building Block Chemistry

Precursor in Multi-Component Coupling Reactions for Complex Molecule Synthesis

While specific multi-component reactions involving 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide are not extensively documented in dedicated studies, the inherent reactivity of its functional groups suggests its potential as a valuable precursor in such transformations. The presence of the aryl bromide moiety allows for participation in a variety of palladium-catalyzed cross-coupling reactions, which are often key steps in multi-component sequences. For instance, it can theoretically be employed in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig type couplings, where the bromine atom is substituted with a range of other functional groups or molecular fragments.

The N-cyclopropyl-N-methylamide functionality can also influence the reactivity and solubility of the molecule and subsequent products, potentially offering advantages in the synthesis of complex, drug-like molecules. The strategic positioning of the fluorine atom can modulate the electronic properties of the aromatic ring, influencing the efficiency and regioselectivity of coupling reactions.

Intermediate in the Construction of Functionalized Aromatic Systems

This compound serves as a key intermediate for the synthesis of more elaborate functionalized aromatic systems. The bromine atom acts as a synthetic handle, enabling a wide array of chemical modifications.

TransformationReagent/CatalystResulting Structure
Suzuki CouplingArylboronic acid, Pd catalystBiaryl derivative
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystArylalkyne derivative
Buchwald-Hartwig AminationAmine, Pd catalystN-aryl derivative
CyanationCyanide source, Pd or Cu catalystBenzonitrile derivative

These transformations allow for the introduction of diverse substituents onto the benzamide (B126) core, leading to a broad spectrum of functionalized aromatic compounds with potential applications in medicinal chemistry and materials science. The fluorine atom ortho to the amide group can exert steric and electronic effects that can be exploited to control the regioselectivity of these transformations.

Scaffold for Chemical Library Synthesis and Diversification Strategies

The structural framework of this compound makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. The ability to functionalize the aromatic ring via the bromo substituent provides a primary point of diversification.

Further diversification can be achieved by modifications of the amide functionality, although this typically requires more forcing conditions. This dual approach to diversification allows for the rapid generation of a large number of structurally related compounds from a single, readily accessible starting material. The resulting libraries of compounds can be screened for biological activity, leading to the identification of new lead compounds in drug discovery programs.

Applications in Stereoselective Synthesis Leveraging the Cyclopropyl (B3062369) Moiety

The cyclopropyl group in this compound introduces a three-dimensional element that can be exploited in stereoselective synthesis. While the parent molecule is achiral, the cyclopropyl ring can influence the stereochemical outcome of reactions at adjacent positions.

Furthermore, the cyclopropyl ring itself can be a target for stereoselective functionalization. For example, directed C-H activation or ring-opening reactions could potentially be controlled by the adjacent amide group, leading to the synthesis of enantiomerically enriched products. The unique electronic and steric properties of the cyclopropyl ring can also be harnessed to influence the facial selectivity of reactions on the aromatic ring or the amide nitrogen. The development of such stereoselective transformations would significantly enhance the utility of this building block in the synthesis of complex chiral molecules.

Advanced Chemical Applications and Functionalization of 4 Bromo N Cyclopropyl 2 Fluoro N Methylbenzamide

Investigation in Photocatalytic Reactions

Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions. The structural features of 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide make it a promising candidate for investigation in such transformations. The carbon-bromine (C-Br) bond is a key functional handle that can be selectively activated by photoredox catalysis to generate an aryl radical. This reactivity opens avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The selective activation of the C-Br bond in the presence of a more robust carbon-fluorine (C-F) bond is a well-established principle in photocatalysis, owing to the significant difference in their bond dissociation energies. This selectivity would allow for the functionalization at the 4-position of the benzamide (B126) ring while leaving the 2-fluoro substituent intact, which can continue to influence the molecule's electronic and conformational properties.

One potential application lies in photocatalytic C-H arylation reactions. The aryl radical generated from this compound could be coupled with various aromatic or heteroaromatic partners. Research on related systems, such as the photocatalytic C-H arylation of chlorinated benzamides, has demonstrated the feasibility of such transformations, often proceeding with high efficiency and selectivity. rsc.org While direct studies on the title compound are not yet available, the established reactivity of similar aryl halides suggests its high potential in this area.

Furthermore, the N-cyclopropyl group introduces another dimension of reactivity. N-cyclopropylamines are known to undergo ring-opening reactions under photoredox conditions, proceeding through a nitrogen-centered radical to form a more stable carbon-centered radical. acs.orgresearchgate.netchemrxiv.org This property could be exploited in [3+2] cycloaddition reactions, where the cyclopropyl (B3062369) ring acts as a three-carbon synthon. The feasibility of such reactions has been demonstrated with N-sulfonyl cyclopropylamines, which undergo diastereoselective cycloadditions with electron-deficient olefins. acs.org This suggests that this compound could potentially participate in similar transformations, leading to the synthesis of complex cyclopentane (B165970) derivatives.

A hypothetical photocatalytic reaction involving this compound is presented in the table below, based on analogous transformations of N-cyclopropylamines.

Reactant 1Reactant 2PhotocatalystLight SourcePotential ProductReaction Type
This compoundElectron-deficient olefinOrganic Dye (e.g., Eosin Y)Visible LightFunctionalized cyclopentane derivative[3+2] Cycloaddition
This compoundAreneIridium or Ruthenium complexBlue LED4-aryl-N-cyclopropyl-2-fluoro-N-methylbenzamideC-H Arylation

Design and Development of Novel Reagents and Catalysts from Benzamide Frameworks

The rigid and tunable nature of the benzamide framework makes it an excellent scaffold for the design of novel reagents and catalysts. The substituents on this compound can be strategically modified to create ligands for transition metal catalysis, particularly for asymmetric synthesis.

The amide nitrogen and the carbonyl oxygen can act as a bidentate coordinating unit for a metal center. The N-cyclopropyl and N-methyl groups provide a specific steric environment around the coordination site, which can be crucial for inducing stereoselectivity in catalytic reactions. Furthermore, the 4-bromo substituent can be replaced through cross-coupling reactions to introduce other functional groups, including phosphines or other coordinating moieties, thereby creating more complex ligand architectures.

The development of chiral ligands from benzamide scaffolds has been a fruitful area of research. nih.govnih.govmdpi.comresearchgate.net For instance, C2-symmetric chiral bisamides derived from chiral carboxylic acids have been successfully employed as ligands in a variety of asymmetric transformations. nih.govresearchgate.net While this compound itself is not chiral, it could serve as a precursor to chiral ligands through modification of its substituents or by incorporating it into a larger chiral framework.

The N-cyclopropyl group can also play a role in directing catalytic reactions. The use of cyclopropyl-containing directing groups in transition metal-catalyzed C-H functionalization has been explored, where the cyclopropyl ring can influence the regioselectivity of the reaction. rsc.orgnih.gov In the context of this compound, the amide group itself can act as a directing group for ortho-C-H functionalization, a well-established strategy in organic synthesis. The interplay between the directing ability of the amide and the inherent reactivity of the C-Br bond could lead to novel and selective functionalization pathways.

The following table summarizes potential catalyst design strategies based on the this compound framework, drawing analogies from existing research on benzamide-derived ligands.

Ligand ScaffoldMetal CenterTarget ReactionRationale
Chiral phosphine-benzamidePalladiumAsymmetric Allylic AlkylationThe benzamide moiety provides a rigid backbone, and the chiral phosphine (B1218219) induces enantioselectivity.
Bidentate N,O-benzamideRhodiumAsymmetric HydrogenationThe N-cyclopropyl and N-methyl groups create a specific chiral pocket around the metal center.
Benzamide-derived N-heterocyclic carbene precursorIridiumAsymmetric C-H BorylationThe benzamide can be functionalized to form a precursor for a chiral NHC ligand, known for its strong σ-donating properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with halogenation of the benzamide core followed by N-alkylation. Key steps include:

  • Bromination : Introduce bromine at the para position using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-halogenation .
  • N-Alkylation : React with cyclopropane derivatives (e.g., cyclopropylamine) in the presence of a base like K₂CO₃ in DMF at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
    • Yield Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (1:1.2 molar ratio for cyclopropylamine) and use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm, aromatic F at δ 115–125 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (258.09 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) for structural validation .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, cyclopropyl) influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity is enhanced by electron-withdrawing fluorine at the ortho position, which polarizes the C-Br bond .
  • Cyclopropyl Group : Steric hindrance may slow transmetallation steps; use bulky ligands (e.g., SPhos) to improve catalytic efficiency .
    • Experimental Design : Perform kinetic studies under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and track intermediates via in situ IR spectroscopy.

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?

  • Methodological Approaches :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
  • Structural Confirmation : Verify compound stability under assay conditions via LC-MS to rule out degradation .
  • Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?

  • Modeling Workflow :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for estrogen receptors) to map binding pockets. The fluorobenzamide moiety may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on cyclopropyl group dynamics, which may induce conformational changes in targets .

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